![molecular formula C25H25FN4O2 B2618660 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide CAS No. 1326806-89-6](/img/structure/B2618660.png)
3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide
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Overview
Description
The compound “3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide” is a chemical substance with a molecular weight of 301.28 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name for this compound is 3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It’s soluble in DMSO to a maximum concentration of 20.0 mg/mL .Scientific Research Applications
Inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Efflux Pumps
This compound could be used to overcome multi-drug resistance in cancer via the inhibition of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps . This is particularly important in cancer treatment, where drug resistance is a common issue.
Enhancement of Bioavailability
The compound could be used as a bioavailability enhancer. It has been shown to increase the intracellular accumulation of Rh123 in LS-180 cells , which suggests that it could potentially enhance the bioavailability of other drugs.
Inhibition of Staphylococcus aureus Nor A Efflux Pump
The compound has shown significant inhibition of the Staphylococcus aureus Nor A efflux pump . This could potentially make it useful in the treatment of bacterial infections, particularly those caused by Staphylococcus aureus.
Potential c-Met Kinase Inhibitor
The compound could potentially be used as a c-Met kinase inhibitor . c-Met kinase is often overexpressed in cancer cells, and its inhibition could potentially be a viable strategy for cancer treatment.
Antiproliferative Activity Against Prostate Cancer Cell Lines
The compound has shown antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) . This suggests that it could potentially be used in the treatment of prostate cancer.
Inhibition of Androgen Receptor Target Gene Prostate-Specific Antigen (PSA)
The compound has shown inhibitory activity against the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells . This could potentially make it useful in the treatment of prostate cancer, where PSA is often overexpressed.
Safety and Hazards
properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propan-2-ylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-17(2)19-5-3-18(4-6-19)16-27-24(31)11-12-29-13-14-30-23(25(29)32)15-22(28-30)20-7-9-21(26)10-8-20/h3-10,13-14,17,22-23,28H,11-12,15-16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVBTPFTBAMNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide |
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